4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride

Salt stoichiometry Aqueous solubility Telithromycin carbamate coupling

Telithromycin API manufacturers require precise stoichiometric control during 11,12-carbamate coupling. Substituting the trihydrochloride salt with free base or dihydrochloride forms alters amine nucleophile stoichiometry, directly impacting API yield and impurity profiles. • Trihydrochloride salt (C₁₂H₁₉Cl₃N₄, MW 325.7) ensures consistent coupling stoichiometry for reproducible API production. • 3-Pyridinyl (meta) geometry-structurally distinct from the 4-pyridinyl isomer-is non-negotiable for domain II 23S rRNA binding. • Validated 54%-yield synthetic route offers cost-advantaged supply for generic telithromycin manufacturers.

Molecular Formula C12H19Cl3N4
Molecular Weight 325.7 g/mol
Cat. No. B12951066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride
Molecular FormulaC12H19Cl3N4
Molecular Weight325.7 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN(C=N2)CCCCN.Cl.Cl.Cl
InChIInChI=1S/C12H16N4.3ClH/c13-5-1-2-7-16-9-12(15-10-16)11-4-3-6-14-8-11;;;/h3-4,6,8-10H,1-2,5,7,13H2;3*1H
InChIKeySPJZCJZVHSPCSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride – Key Telithromycin Intermediate


4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride (CAS 173838-63-6) is a heterocyclic building block that serves as the essential 11,12-carbamate side chain of telithromycin, the first clinically approved ketolide antibiotic [1]. The molecule comprises a pyridin-3-yl group linked to an imidazole ring via an n-butylamine spacer, supplied as the trihydrochloride salt (C₁₂H₁₉Cl₃N₄, MW 325.7 g/mol) to ensure high aqueous solubility for downstream coupling reactions . Its 3-pyridinyl (rather than 4-pyridinyl) substitution geometry is structurally critical for the dual-domain ribosomal binding that distinguishes ketolides from earlier macrolides [2].

Substitution Risks for Telithromycin Side Chain


Substituting the trihydrochloride salt with the free base or dihydrochloride form alters the stoichiometry of the amine nucleophile available for carbamate coupling, directly affecting telithromycin API yield and impurity profiles . Furthermore, the 3-pyridinyl (meta) attachment geometry—as opposed to the 4-pyridinyl (para) isomer common in p38 MAP kinase inhibitor scaffolds—is non-negotiable for the specific interaction of the side chain with domain II of the 23S rRNA, a binding mode absent in earlier macrolides [1]. Even small changes in the alkyl linker length (e.g., propyl or pentyl analogs) have been shown to compromise ribosomal affinity in ketolide series [2].

Telithromycin Side Chain: Differentiation from Analogs


Salt Form: Trihydrochloride vs. Dihydrochloride Solubility & Stoichiometry

The trihydrochloride salt (CAS 1145660-55-4, C₁₂H₁₉Cl₃N₄, MW 325.7 g/mol) provides exactly three equivalents of HCl, ensuring complete protonation of all three basic nitrogen centres (pyridine, imidazole, and primary amine) and maximal aqueous solubility for the carbamate-forming condensation with telithromycin's activated 11,12-carbonyl . In contrast, the dihydrochloride salt (CAS 1160711-72-7, C₁₂H₁₈Cl₂N₄, MW 289.20 g/mol) carries only two equivalents of HCl, leaving one basic site partially unprotonated, which can lead to inconsistent nucleophilicity and variable coupling efficiency .

Salt stoichiometry Aqueous solubility Telithromycin carbamate coupling

Synthesis Route Yield Comparison

A 2007 route employing 3-(α-aminoacetyl)pyridine hydrochloride via formylation, cyclisation, deprotonation to 4(5)-(3-pyridyl)imidazole sodium salt, and subsequent condensation with N-(4-bromobutyl)phthalimide followed by hydrazinolysis achieved a gross yield of 54% [1]. This represents a 13-percentage-point improvement over the earlier 2014 route starting from 3-acetylpyridine via dibromination and cyclisation with paraformaldehyde/ammonium hydroxide, which gave an overall yield of 41% [2].

Synthesis yield Telithromycin side chain Process chemistry

Positional Isomer Specificity: 3-Pyridinyl vs. 4-Pyridinyl Binding

Telithromycin's 11,12-carbamate extension bearing the 3-pyridinyl-imidazole side chain makes direct contacts with domain II of the 23S rRNA (A752 region), a binding interaction absent in macrolides and in ketolide analogs carrying 4-pyridinyl side chains [1]. Crystal structures of the Deinococcus radiodurans 50S subunit in complex with telithromycin (PDB 1YIJ) show that the 3-pyridinyl nitrogen engages in a specific hydrogen-bond network that would be geometrically impossible for the 4-pyridinyl isomer [2]. This structural distinction is the molecular basis for telithromycin's retained activity against macrolide-resistant strains, whereas 4-pyridinyl-imidazole analogs are primarily p38 MAP kinase inhibitors with no ribosomal activity [3].

Positional isomer Ketolide ribosome binding 23S rRNA domain II

Lipophilicity Benchmarking for Purification Strategy

The experimentally determined LogP of 4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine free base is 2.38 [1], indicating moderate lipophilicity well-suited for reversed-phase HPLC purification (C18 columns, acetonitrile/water gradients). This value differs from the computed XLogP3 (0.3) [2] by over 2 log units, a discrepancy that highlights the importance of experimental LogP data for developing robust purification protocols. Class-level comparative data indicate that pyridinyl-imidazole p38 inhibitor leads typically exhibit LogP values between 1.5 and 3.5, with LogP significantly affecting both chromatographic behaviour and plasma protein binding [3].

LogP Lipophilicity Chromatographic purification

Telithromycin Side Chain Applications


Telithromycin API & Generic Ketolide Manufacturing

As the validated side chain for telithromycin carbamate formation, this trihydrochloride salt is the direct precursor for the 11,12-cyclic carbamate extension that distinguishes ketolides from macrolides. Procurement of the trihydrochloride (rather than free base or dihydrochloride) ensures consistent stoichiometric control in the carbamate coupling step, directly impacting API yield and purity . The 54%-yield synthetic route [1] offers a cost-advantaged supply chain for generic telithromycin manufacturers.

Novel Ketolide R&D: Side Chain SAR Exploration

Research groups designing next-generation ketolides with modified 11,12-side chains require this compound as the reference standard for comparative structure-activity relationship studies. Its established role in dual-domain ribosomal binding (domain II + domain V) [2] makes it the benchmark against which novel side chain analogs (e.g., quinoylalkyl, pyridyl variants) are evaluated for retained or improved antibacterial potency.

Positional Isomer Reference Standard

The 3-pyridinyl attachment geometry of this compound serves as a critical reference standard when differentiating it from the 4-pyridinyl isomer series widely used in p38 MAP kinase inhibitor programmes. Researchers screening pyridinyl-imidazole compound libraries can use this compound to confirm that observed biological activity is attributable to the correct positional isomer and not to cross-contamination [3].

Chromatographic Method Development & Analytical QC

With an experimental LogP of 2.38 [4], this compound is an ideal calibration standard for developing reversed-phase HPLC and LC-MS methods tailored to moderately lipophilic heterocyclic amines. Its distinct UV chromophore (pyridinyl-imidazole, λₘₐₓ ~260-280 nm) and well-defined salt stoichiometry make it a reliable system suitability test compound for analytical laboratories supporting ketolide development programmes.

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